

Basic characteristics of N-(1-Phenylethyl)prop-2-yn-1-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Phenyl-ethyl)-prop-2-ynyl-amine

Cat. No.: B2474668

[Get Quote](#)

An In-depth Technical Guide to N-(1-Phenylethyl)prop-2-yn-1-amine

Authored by a Senior Application Scientist Introduction: A Molecule of Strategic Importance

N-(1-Phenylethyl)prop-2-yn-1-amine (CAS: 56862-34-1) is a chiral secondary amine that stands as a versatile and highly valuable building block in modern organic synthesis.^{[1][2][3]} Its structure is a strategic amalgamation of two key functional motifs: the well-established (R)- or (S)-1-phenylethylamine chiral auxiliary and the synthetically powerful terminal alkyne of the propargylamine group. This unique combination provides chemists and drug development professionals with a powerful tool for introducing chirality, rigidity, and a reactive handle for diverse chemical transformations.

The 1-phenylethylamine moiety is a privileged chiral inducer, widely employed to direct the stereochemical outcome of asymmetric syntheses.^{[4][5]} Its commercial availability in both enantiomeric forms makes it a cost-effective choice for constructing enantiopure products, which is particularly critical in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereoisomer.^{[5][6]}

Simultaneously, the propargylamine component, featuring a terminal alkyne, opens a gateway to a vast array of chemical reactions. Most notably, it is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," enabling the efficient

construction of complex molecular architectures. This functionality is of paramount importance in drug discovery, chemical biology, and materials science for creating novel compounds and conjugates. This guide provides an in-depth examination of the fundamental characteristics, synthesis, reactivity, and applications of this pivotal chemical entity.

PART 1: Core Physicochemical and Spectroscopic Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Physicochemical Data

The key physicochemical properties of N-(1-Phenylethyl)prop-2-yn-1-amine are summarized below for quick reference. These parameters are crucial for reaction planning, purification, and analytical method development.

Property	Value	Source
CAS Number	56862-34-1	[1] [3]
Molecular Formula	C ₁₁ H ₁₃ N	[1] [3]
Molecular Weight	159.23 g/mol	[1] [3]
Purity	Typically >97%	[1] [3]
SMILES	C#CCNC(C)C1=CC=CC=C1	[3]
Topological Polar Surface Area (TPSA)	12.03 Å ²	[3]
logP (octanol-water partition coeff.)	1.97	[3]
Hydrogen Bond Acceptors	1	[3]
Hydrogen Bond Donors	1	[3]
Rotatable Bonds	3	[3]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of N-(1-Phenylethyl)prop-2-yn-1-amine. The following is a predicted profile based on its structure and established spectroscopic principles.

Infrared (IR) Spectroscopy

As a secondary amine, its IR spectrum is expected to show characteristic peaks. The key absorptions include:

- N-H Stretch: A single, moderately weak band around $3350\text{-}3310\text{ cm}^{-1}$ is characteristic of a secondary amine.[7][8]
- Terminal Alkyne $\equiv\text{C-H}$ Stretch: A sharp, strong peak typically appears around 3300 cm^{-1} .
- Alkyne $\text{C}\equiv\text{C}$ Stretch: A weak to medium band is expected in the $2150\text{-}2100\text{ cm}^{-1}$ region.
- Aromatic C-H Stretch: Peaks will be observed just above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Peaks will be observed just below 3000 cm^{-1} .
- C-N Stretch: An absorption in the $1250\text{--}1020\text{ cm}^{-1}$ range is expected for the aliphatic C-N bond.[7]

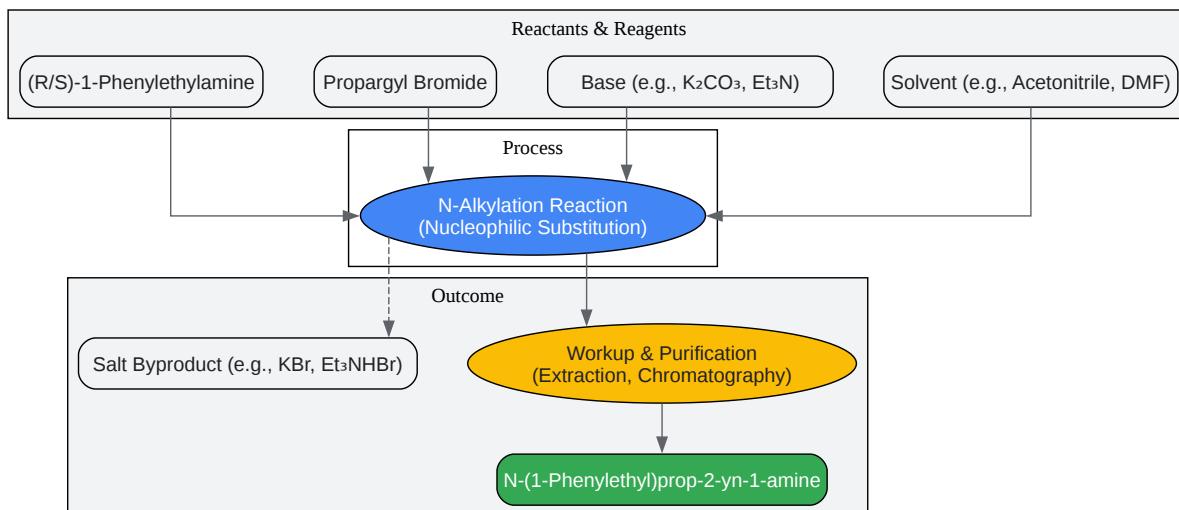
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR:

- Aromatic Protons (C_6H_5): A multiplet in the range of $\delta 7.2\text{-}7.4\text{ ppm}$ (5H).
- Methine Proton (CH-N): A quartet around $\delta 3.8\text{-}4.0\text{ ppm}$ (1H), coupled to the methyl protons.
- Methylene Protons ($\text{CH}_2\text{-N}$): A doublet of doublets around $\delta 3.4\text{-}3.6\text{ ppm}$ (2H), coupled to the alkynyl proton.
- Alkynyl Proton ($\text{C}\equiv\text{CH}$): A triplet around $\delta 2.2\text{-}2.4\text{ ppm}$ (1H), coupled to the methylene protons.

- Amine Proton (NH): A broad singlet, typically between δ 1.5-2.5 ppm (1H), whose position can vary with concentration and solvent. Its signal will disappear upon D_2O exchange.[8]
- Methyl Protons (CH_3): A doublet around δ 1.4-1.6 ppm (3H), coupled to the methine proton.

 ^{13}C NMR:


- Aromatic Carbons: Signals between δ 125-145 ppm.
- Terminal Alkyne Carbons: Two distinct signals, with the terminal carbon ($\equiv CH$) around δ 70-75 ppm and the internal carbon ($-C\equiv$) around δ 80-85 ppm.
- Methine Carbon ($CH-N$): A signal in the δ 55-60 ppm range.
- Methylene Carbon (CH_2-N): A signal in the δ 35-40 ppm range.
- Methyl Carbon (CH_3): A signal in the δ 20-25 ppm range.

PART 2: Synthesis and Key Methodologies

The synthesis of N-(1-Phenylethyl)prop-2-yn-1-amine is typically achieved via a straightforward nucleophilic substitution reaction. This process leverages the nucleophilicity of the primary amine of 1-phenylethylamine to displace a halide from a propargyl electrophile.

General Synthesis Workflow

The most common and efficient laboratory-scale synthesis involves the N-alkylation of enantiomerically pure (R)- or (S)-1-phenylethylamine with propargyl bromide. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N-(1-Phenylethyl)prop-2-yn-1-amine.

Detailed Experimental Protocol

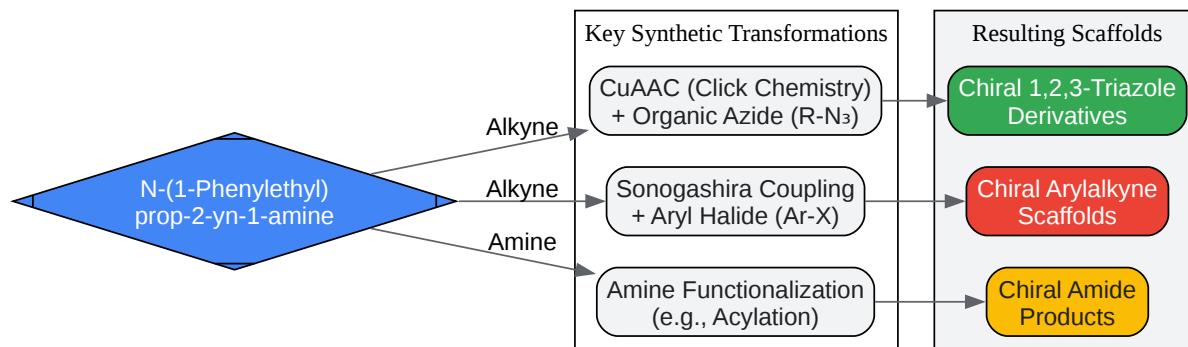
This protocol describes a representative procedure for the synthesis.

Materials:

- (S)-1-Phenylethylamine (1.0 eq)
- Propargyl bromide (80% solution in toluene, 1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)

- Acetonitrile (CH_3CN), anhydrous

Procedure:


- Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous acetonitrile followed by anhydrous potassium carbonate.
- Addition of Amine: Add (S)-1-Phenylethylamine to the stirring suspension.
- Addition of Alkylating Agent: Cool the mixture to 0 °C using an ice bath. Add the propargyl bromide solution dropwise over 30 minutes, maintaining the temperature below 10 °C.
 - Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and minimize potential side reactions, such as over-alkylation to the tertiary amine.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Workup:
 - Filter the reaction mixture to remove the potassium salts.
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining inorganic salts and impurities.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(1-Phenylethyl)prop-2-yn-1-amine.

PART 3: Reactivity and Applications in Drug Development

The synthetic utility of N-(1-Phenylethyl)prop-2-yn-1-amine stems from the distinct reactivity of its alkyne and amine functionalities, combined with its inherent chirality.

Core Reactivity Pathways

The terminal alkyne is the primary site for elaboration, making it a powerful handle for molecular construction. The chiral center allows for diastereoselective reactions, providing control over the final product's stereochemistry.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for N-(1-Phenylethyl)prop-2-yn-1-amine.

Applications in Medicinal Chemistry and Drug Discovery

- Chiral Auxiliary and Building Block: The 1-phenylethylamine group can act as a chiral auxiliary, directing the stereochemistry of reactions at or near the propargyl group. More commonly, it is incorporated as a permanent chiral fragment in the final molecule. Chiral 1,3-diamines, which can be synthesized from such precursors, are important scaffolds in organocatalysis and bioactive compounds.[9]
- Scaffold for Bioactive Molecules: The phenylethylamine framework is a common feature in many neurologically active drugs. Derivatives of N-(2-phenylethyl)ethylamine have been

investigated as dopamine receptor ligands.[10] The introduction of the propargyl group provides a vector for further diversification to explore structure-activity relationships (SAR).

- "Click Chemistry" for Drug Conjugation and Discovery: The terminal alkyne makes this molecule an ideal partner for "click" reactions with azide-functionalized molecules. This is widely used for:
 - Lead Discovery: Rapidly generating libraries of compounds (e.g., triazoles) for high-throughput screening.
 - Bioconjugation: Linking the molecule to peptides, proteins, or labels for targeted drug delivery or diagnostic applications.
- Propargylamine as a Pharmacophore: The propargylamine moiety itself is a key pharmacophore in several enzyme inhibitors, most notably Monoamine Oxidase (MAO) inhibitors. While this specific compound is not an approved drug, it serves as a valuable starting point for designing novel inhibitors where the chiral phenylethyl group can provide specific interactions within an enzyme's active site.

PART 4: Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally related compounds like propargylamines and phenylethylamines provide a strong basis for safety protocols.

Hazard Profile

Based on analogous structures, N-(1-Phenylethyl)prop-2-yn-1-amine should be handled as a hazardous substance with the following potential risks:

- Corrosive: Amines are often corrosive and can cause severe skin burns and eye damage upon contact.[11][12]
- Harmful if Swallowed or in Contact with Skin: Acute toxicity via oral and dermal routes is a potential concern.[11][13]
- Flammability: While not highly flammable, it may be a combustible liquid.[11][12]

- Inhalation Hazard: Vapors or mists may be irritating to the respiratory tract.

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be necessary when handling larger quantities.[11][12]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14]
- Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.[12]
- Ignition Sources: Keep away from heat, sparks, and open flames.[11][12]

Storage

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] A recommended storage temperature is 2-8 °C.[3]
- Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.
- Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12]

Conclusion

N-(1-Phenylethyl)prop-2-yn-1-amine is more than just a simple chemical; it is a strategically designed synthetic tool. It provides a reliable and cost-effective method for introducing chirality while simultaneously offering the vast synthetic potential of a terminal alkyne. Its utility in constructing complex chiral molecules, particularly through modern synthetic methods like click chemistry, makes it an indispensable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is key to unlocking its full potential in the pursuit of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. keyorganics.net [keyorganics.net]
- 2. (1-phenylethyl)(prop-2-yn-1-yl)amine [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α -PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbino.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Basic characteristics of N-(1-Phenylethyl)prop-2-yn-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2474668#basic-characteristics-of-n-1-phenylethyl-prop-2-yn-1-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com